molecular formula C11H13NO4 B8028255 2H-Pyran, tetrahydro-2-(4-nitrophenoxy)- CAS No. 20443-91-8

2H-Pyran, tetrahydro-2-(4-nitrophenoxy)-

Cat. No.: B8028255
CAS No.: 20443-91-8
M. Wt: 223.22 g/mol
InChI Key: FCIBEQMWPFEHGQ-UHFFFAOYSA-N
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Description

2H-Pyran, tetrahydro-2-(4-nitrophenoxy)- is a heterocyclic organic compound featuring a six-membered ring with one oxygen atom and five carbon atoms The compound is characterized by the presence of a tetrahydropyran ring substituted with a 4-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is versatile and allows for the formation of the tetrahydropyran ring under controlled conditions. The reaction conditions often include the use of catalysts such as lanthanide triflates or cerium ammonium nitrate, which facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2H-Pyran, tetrahydro-2-(4-nitrophenoxy)- may involve large-scale synthesis using similar cyclization techniques. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the incorporation of green chemistry principles, such as the use of reusable catalysts and environmentally friendly solvents, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-2-(4-nitrophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

2H-Pyran, tetrahydro-2-(4-nitrophenoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-2-(4-nitrophenoxy)- involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran, tetrahydro-2-(4-nitrophenoxy)- is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(4-nitrophenoxy)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11/h4-7,11H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIBEQMWPFEHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444046
Record name 2H-Pyran, tetrahydro-2-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20443-91-8
Record name Tetrahydro-2-(4-nitrophenoxy)-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20443-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran, tetrahydro-2-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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